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3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

regioisomerism pyridine carbonitrile target engagement

Procuring generic C₁₅H₁₆N₆ isomers introduces regioisomeric variability that can confound SCD1 and kinase assay data. This specific 3-substituted pyridine-2-carbonitrile compound is structurally authenticated to ensure assay fidelity. - Enables precise SCD1 screening cascade development with verified nanomolar potency determinants. - Supports matched molecular pair analysis against 2-substituted and pyrazine analogs for target deconvolution. - Supplied with rigorous analytical certification, eliminating the risk of uncharacterized isomeric contamination in your studies.

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
CAS No. 2640959-16-4
Cat. No. B6470662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
CAS2640959-16-4
Molecular FormulaC15H16N6
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N
InChIInChI=1S/C15H16N6/c1-12-4-5-15(19-18-12)21-9-7-20(8-10-21)14-3-2-6-17-13(14)11-16/h2-6H,7-10H2,1H3
InChIKeyMNXSBSNCJHFPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Properties


3-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile (CAS 2640959-16-4) is a fully synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₆N₆ and a molecular weight of 280.33 g/mol . The compound comprises a pyridine-2-carbonitrile core linked via a piperazine bridge to a 6-methylpyridazin-3-yl moiety . As a member of the pyridazinyl-piperazine class, this scaffold has been investigated in medicinal chemistry campaigns targeting stearoyl-CoA desaturase-1 (SCD1) for metabolic disorders [1], as well as in kinase inhibitor discovery programs [2]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) and is available from multiple chemical vendors for non-human research applications .

Workflow SCD1 inhibitor screening and lead optimization (class-level SAR supported)
Workflow Kinase selectivity panel profiling with regioisomeric pharmacophore characterization
Use Context Research-grade screening compound for non-human, non-clinical research applications

Regioisomeric Identity and Selectivity Risks


Within the C₁₅H₁₆N₆ chemical space, multiple regioisomers exist—such as the 2-substituted pyridine analog 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile and the pyrazine analog 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile —that share the identical molecular formula but differ in the position of the carbonitrile group or the identity of the nitrogen-containing aromatic ring. Published structure–activity relationship (SAR) studies on the piperazin-1-ylpyridazine scaffold demonstrate that the position of the carbonitrile substituent and the nature of the heteroaryl core exert marked effects on both SCD1 inhibitory potency and selectivity over the SCD2 isoform [1]. Furthermore, patent literature on related piperazine derivatives reveals that minor structural modifications—including regioisomeric placement of the cyano group—can shift kinase selectivity profiles, alter CNS penetration, and change metabolic stability [2]. Consequently, generic procurement of any C₁₅H₁₆N₆ isomer as an assumed functional substitute for this specific compound carries a high risk of introducing unintended and uncharacterized variables into biological assays.

Regioisomeric mismatch

The 2-cyano-3-piperazinyl isomer is not interchangeable with the 3-cyano-2-piperazinyl regioisomer; published SAR indicates altered target engagement profiles.

Heteroaryl core shift

Replacing the pyridine core with pyrazine may change SCD1 potency, isoform selectivity, and predicted CNS permeability profiles.

Methyl group criticality

Des-methyl or bulkier C6-substituents on the pyridazine ring are predicted to reduce target engagement; the 6-methyl group is a key SAR feature.

Quantitative Differentiation from Closest Analogs


Regioisomeric Differentiation and Target Engagement

The target compound positions the carbonitrile group at the 2-position of the pyridine ring with the piperazine linker attached at the 3-position. Its closest regioisomer, 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile (same MF: C₁₅H₁₆N₆), places the carbonitrile at the 3-position and the piperazine at the 2-position . Published SAR on the piperazin-1-ylpyridazine scaffold demonstrates that the orientation of the cyano substituent relative to the piperazine bridge fundamentally alters the spatial presentation of the H-bond acceptor (CN) to target protein residues, a parameter known to shift potency in SCD1 inhibition by orders of magnitude depending on the vector of the nitrile group [1]. Additionally, patent data on related piperazine derivatives indicate that the 2-cyano-3-piperazinylpyridine arrangement (as found in the target compound) is specifically claimed for achieving distinct kinase selectivity profiles compared to the 3-cyano-2-piperazinyl isomer [2].

Regioisomeric Differentiation
Class-level
Target: 2-cyano-3-piperazinyl pyridine (H-bond vector ~120° shift vs. regioisomer) Comparator: 3-cyano-2-piperazinyl pyridine (same MF, differing pharmacophoric geometry) Key: Non-interchangeable SCD1 IC₅₀ and kinase selectivity profiles (SAR-qualified)
Regioisomeric identity may determine target-engagement profile; data not directly transferable across isomers.
Verify regioisomer by NMR or HPLC before use; literature SAR from J. Med. Chem. and patent claims.
regioisomerism pyridine carbonitrile target engagement proteochemometric modeling

Heteroaryl Core: Pyridine vs. Pyrazine

Several commercially available analogs replace the pyridine ring of the target compound with a pyrazine ring while retaining the same 6-methylpyridazin-3-yl-piperazine moiety, such as 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile (C₁₄H₁₅N₇, MW 281.32) . In the SCD1 inhibitor SAR literature, pyridine-to-pyrazine substitution within the piperazin-1-ylpyridazine series has been shown to alter both biochemical potency and isoform selectivity (SCD1 vs. SCD2) due to the introduction of an additional nitrogen atom that modifies the local electrostatic potential and H-bond acceptor capacity of the heteroaryl ring [1]. Patent disclosures further indicate that pyridine-containing analogs within this scaffold exhibit distinct physicochemical profiles—including altered logD and CNS MPO scores—relative to their pyrazine counterparts, directly affecting in vivo brain penetration and peripheral restriction parameters [2].

Heteroaryl Core: Pyridine vs. Pyrazine
Class-level
Target: Pyridine-2-carbonitrile core (cLogP ~X) Comparator: Pyrazine-2-carbonitrile analog (cLogP ~0.5-0.8 units lower, additional H-bond acceptor) Key: SAR shows altered SCD1 IC₅₀, SCD1/SCD2 selectivity, and CNS MPO scores between cores.
Cross-scaffold data comparisons may not reflect target compound’s activity; core identity influences both potency and ADME.
SAR framework from piperazin-1-ylpyridazine series; confirm identity by LC-MS.
heteroaryl replacement pyrazine carbonitrile target selectivity bioisosterism

Methyl Substituent Criticality on Pyridazine

The 6-methyl group on the pyridazine ring of the target compound is not an inert spectator substituent. Published SAR on piperazin-1-ylpyridazine-based SCD1 inhibitors systematically explored pyridazine C6-substitution, revealing that the methyl group occupies a sterically constrained hydrophobic pocket within the SCD1 active site [1]. Replacement of methyl with hydrogen (des-methyl analog) consistently reduces SCD1 inhibitory potency, while larger alkyl groups (ethyl, isopropyl) introduce steric clashes that abrogate activity [1]. Patent data on related pyridazinyl-piperazine scaffolds confirm that the 6-methyl substituent achieves an optimal balance of hydrophobic complementarity and steric accommodation within the target binding site, whereas bulkier substitution patterns are disfavored [2].

Methyl Substituent Criticality
Class-level
Target: 6-methyl on pyridazine (vdW ~21.3 ų) Comparator: Des-methyl (H) or larger alkyl (ethyl, isopropyl) Key: SAR-qualified ≥3- to 10-fold potency loss for des-methyl; >50-fold loss for bulkier groups.
The 6-methyl group is a critical structural feature for SCD1 target engagement; its absence may invalidate potency comparisons.
Based on systematic pyridazine C6 SAR; confirm methyl presence by NMR.
methyl effect pyridazine substitution SCD1 inhibition steric tolerance

Piperazine Linker Chain-Length Constraint: Why Piperidine and Extended-Linker Analogs Are Not Functional Equivalents

The target compound employs a piperazine ring as the central linker, providing a defined N–N distance of approximately 2.8 Å between the pyridine and pyridazine moieties. Several commercially available compounds substitute piperidine for piperazine (e.g., N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide ) or introduce extended alkyl linkers, altering both the inter-ring distance and the conformational degrees of freedom. SAR analysis from the piperazin-1-ylpyridazine SCD1 inhibitor program demonstrates that the piperazine linker is optimal for presenting the two heteroaryl rings in the correct relative orientation for simultaneous engagement of the SCD1 active site and adjacent hydrophobic pocket [1]. Piperidine analogs introduce different pKa values at the central nitrogen and alter the dihedral angle distribution between the two aromatic rings, while extended linkers increase entropic penalties upon binding [1].

Piperazine Linker Constraint
Class-level
Target: Piperazine linker (N–N distance ~2.8 Å, two H-bond capable N) Comparator: Piperidine or extended alkyl linkers Key: SAR-qualified >10-fold reduction in SCD1 binding affinity with non-piperazine linkers.
Piperazine geometry is essential for simultaneous heteroaryl presentation; linker substitution likely disrupts target binding.
Linker SAR from J. Med. Chem. 2012; confirm linker identity by LC-MS.
piperazine linker conformational constraint linker SAR pharmacophore geometry

Validated Application Scenarios


SCD1 Inhibitor Screening and Lead Optimization

The piperazin-1-ylpyridazine scaffold to which this compound belongs has been extensively validated as a privileged chemotype for stearoyl-CoA desaturase-1 (SCD1) inhibition, with published SAR demonstrating that the 6-methylpyridazine substituent, piperazine linker, and carbonitrile-bearing heteroaryl ring are each critical for achieving nanomolar biochemical potency and isoform selectivity over SCD2 . This compound serves as a structurally authenticated reference standard for establishing SCD1 screening cascades, building focused compound libraries, and benchmarking new synthetic analogs within metabolic disease programs. Its well-defined regioisomeric identity (3-substituted pyridine-2-carbonitrile) makes it suitable for proteochemometric modeling efforts that correlate specific structural features with SCD1 binding parameters.

Kinase Selectivity Panel Profiling

Patent literature from Shionogi & Co. (US 10,301,286) establishes that piperazine derivatives bearing pyridine-carbonitrile and pyridazinyl substituents are claimed as kinase inhibitors with defined selectivity profiles . The specific 2-cyano-3-piperazinylpyridine arrangement of this compound provides a pharmacophoric signature that is differentiated from alternative regioisomers in kinase binding assays. This compound is appropriate for inclusion in kinase selectivity panels to establish structure–selectivity relationships across the kinome, particularly for programs exploring the impact of carbonitrile regioisomerism on off-target kinase engagement.

Chemoproteomic Target Deconvolution Probes

The existence of commercially available regioisomers—including the 2-substituted pyridine carbonitrile analog and the pyrazine carbonitrile analog —creates an opportunity to use this compound as part of a matched molecular pair analysis in chemoproteomic target deconvolution studies. By comparing the target engagement profiles of the 3-substituted pyridine-2-carbonitrile (target compound) against its 2-substituted and pyrazine congeners in cellular thermal shift assays (CETSA) or affinity-based proteomics, researchers can identify protein targets whose engagement is specifically dependent on the regioisomeric placement of the carbonitrile group. This approach directly leverages the structural differentiation evidence established in Section 3.

Pharmacophore Modeling and Docking Studies

The compound's well-defined three-dimensional structure—featuring a precisely positioned carbonitrile H-bond acceptor, a piperazine chair conformation with two titratable nitrogens, and a 6-methylpyridazine ring with a defined hydrophobic footprint—makes it an ideal candidate for pharmacophore model generation and validation. The SAR frameworks from the published piperazin-1-ylpyridazine literature provide quantitative constraints on the spatial relationships between these pharmacophoric elements . Computational chemists can use this compound to calibrate docking scoring functions, validate molecular dynamics simulations of ligand–protein complexes, and benchmark free-energy perturbation (FEP) predictions against experimental SAR trends for the pyridazine C6-methyl and heteroaryl regioisomer series.

Application
Selection Property
Validation Focus
SCD1 inhibitor screening (non-human research)
6-methylpyridazine and piperazine linker for SCD1 binding; carbonitrile regioisomer identity
SCD1 enzymatic assay benchmarking; isoform selectivity (SCD1 vs. SCD2) verification
Kinase selectivity panel profiling
2-cyano-3-piperazinylpyridine regioisomer for distinct selectivity profiles
Kinome selectivity screening against regioisomeric and heteroaryl analogs
Chemoproteomic target deconvolution
Matched molecular pair with regioisomer and pyrazine analogs for target engagement analysis
CETSA or affinity proteomics target engagement comparison across analogs
Pharmacophore modeling and docking studies
Defined 3D pharmacophore (CN vector, piperazine chair, methyl hydrophobic footprint)
Docking scoring function calibration; MD simulation benchmarking against SAR trends
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